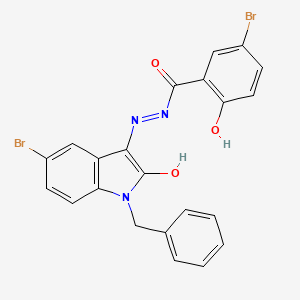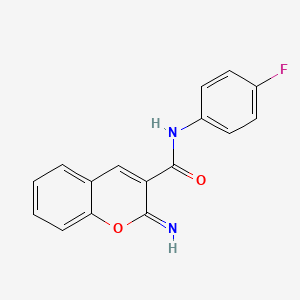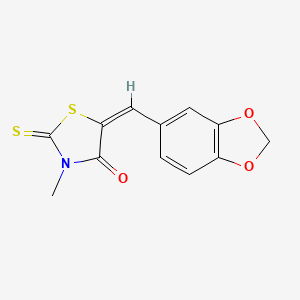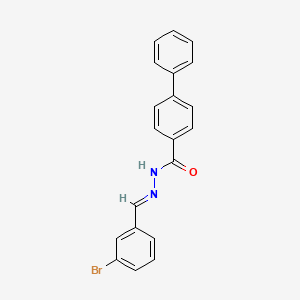![molecular formula C19H17NO2 B11711502 1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol](/img/structure/B11711502.png)
1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-(2-hydroxyethyl)aniline. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours, and the resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Ethers or esters, depending on the substituent introduced.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of sensors and other analytical tools.
作用机制
The mechanism of action of 1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules such as DNA, leading to various biological effects. The compound’s antimicrobial and anticancer activities are believed to be due to its ability to interfere with cellular processes by binding to metal ions and forming reactive species .
相似化合物的比较
Similar Compounds
2-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-4-methoxyphenol: Similar structure with a methoxy group instead of a hydroxyl group.
4-bromo-2-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)phenol: Contains a bromine atom, which can alter its chemical and biological properties.
Uniqueness
1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol is unique due to its naphthol moiety, which imparts distinct chemical properties and potential applications. The presence of both hydroxyl and imine groups allows for versatile chemical reactivity and the formation of various derivatives.
属性
分子式 |
C19H17NO2 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC 名称 |
1-[[4-(2-hydroxyethyl)phenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H17NO2/c21-12-11-14-5-8-16(9-6-14)20-13-18-17-4-2-1-3-15(17)7-10-19(18)22/h1-10,13,21-22H,11-12H2 |
InChI 键 |
FNLJRXGUQPEDQP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-dinitro-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11711426.png)

![1-[1-(1H-indol-3-yl)propan-2-yl]urea](/img/structure/B11711430.png)
![(5E)-5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711434.png)
![2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11711435.png)
![5-Bromo-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B11711438.png)
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11711451.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B11711452.png)

![N-(2-Chlorobenzylidene)-N-(4-{4-[(2-chlorobenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B11711477.png)



